![molecular formula C9H9F3O B031095 2-[4-(Trifluormethyl)phenyl]ethanol CAS No. 2968-93-6](/img/structure/B31095.png)
2-[4-(Trifluormethyl)phenyl]ethanol
Übersicht
Beschreibung
2-[4-(Trifluoromethyl)phenyl]ethanol is an organic compound with the molecular formula C9H9F3O. It is a metastable liquid that has a boiling point of -16.6 degrees Celsius and can be stored at room temperature . This compound contains a phenyl ring and three fluorine atoms, which give it unique vibrational properties .
Wissenschaftliche Forschungsanwendungen
2-[4-(Trifluoromethyl)phenyl]ethanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: It is used in the production of agrochemicals, materials, and other industrial products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One efficient method for preparing optically pure ®-1-[4-(Trifluoromethyl)phenyl]ethanol involves the asymmetric reduction of 4-(trifluoromethyl)acetophenone using recombinant Escherichia coli cells. This biocatalytic process employs isopropanol as a cosolvent to improve substrate solubility and reaction efficiency. Under optimal conditions, this method achieves a 99.1% yield with >99.9% enantiomeric excess .
Industrial Production Methods
Industrial production methods for 2-[4-(Trifluoromethyl)phenyl]ethanol typically involve the use of chemical synthesis techniques. These methods may include the use of various catalysts and solvents to optimize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(Trifluoromethyl)phenyl]ethanol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, and phenyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]ethanol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. This interaction can lead to the inhibition or activation of certain biochemical pathways, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanol: This compound has similar structural features but includes an additional fluorine atom on the phenyl ring.
2-(4-Trifluoromethoxy)phenyl ethanol: This compound contains a trifluoromethoxy group instead of a trifluoromethyl group.
Uniqueness
2-[4-(Trifluoromethyl)phenyl]ethanol is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and physical properties. This substitution enhances the compound’s reactivity and stability, making it valuable in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c10-9(11,12)8-3-1-7(2-4-8)5-6-13/h1-4,13H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMYWTQEZRZKBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460844 | |
| Record name | 2-[4-(trifluoromethyl)phenyl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2968-93-6 | |
| Record name | 2-[4-(trifluoromethyl)phenyl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of incorporating 2-[4-(Trifluoromethyl)phenyl]ethanol into the thiazolidine-2,4-dione scaffold in this study?
A1: The research focuses on developing novel adenosine monophosphate-activated protein kinase (AMPK) activators for cancer treatment. The study highlights that hybridizing the thiazolidine-2,4-dione scaffold with 2-[4-(Trifluoromethyl)phenyl]ethanol and azaindole resulted in compound 16, which exhibited significant anticancer activity. [] This suggests that the incorporation of 2-[4-(Trifluoromethyl)phenyl]ethanol contributes significantly to the molecule's ability to activate AMPK and inhibit cancer cell growth. Further research is needed to understand the specific interactions of this group with the AMPK binding site.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

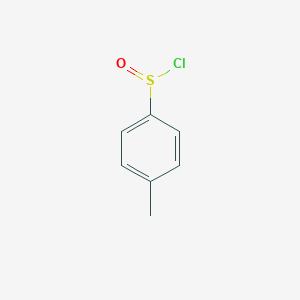
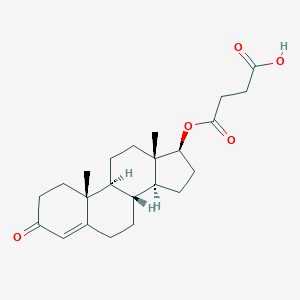

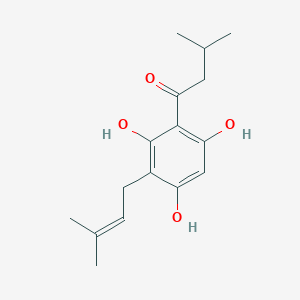
![2-[(1R,3R)-3-[[(2S,3S)-2-Azido-3-methyl-1-oxopentyl]amino]-1-hydroxy-4-methylpentyl]-4-thiazolecarboxylic Acid Methyl Ester](/img/structure/B31034.png)
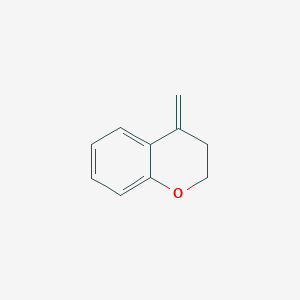
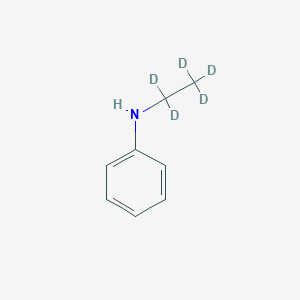

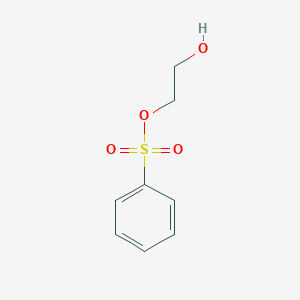
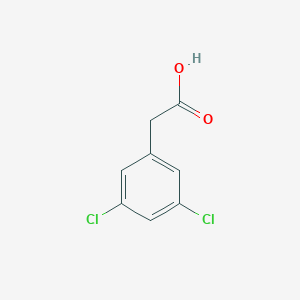
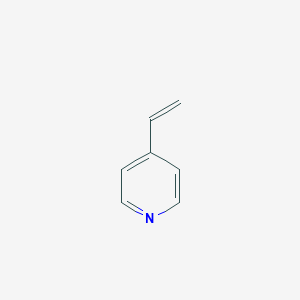
![2-[(3,5-Dimethylphenoxy)methyl]oxirane](/img/structure/B31052.png)
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B31056.png)
